molecular formula C10H11BrN2 B1504633 4-Bromo-3-isopropyl-1H-indazole CAS No. 693285-71-1

4-Bromo-3-isopropyl-1H-indazole

Cat. No. B1504633
CAS RN: 693285-71-1
M. Wt: 239.11 g/mol
InChI Key: XEXVOZFTCDGRDR-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropyl-1H-indazole is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .


Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . A common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-isopropyl-1H-indazole is made up of a heterocyclic structure composed of benzene and pyrazole rings . The molecular formula is C10H11BrN2 .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

4-Bromo-3-isopropyl-1H-indazole has been explored for its potential in medicinal chemistry, particularly as an anticancer agent. Indazole derivatives are known to exhibit a range of biological activities, including antiproliferative effects against various neoplastic cell lines . They can inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle, which is crucial for cancer treatment strategies.

Agriculture: Pesticide Development

In the agricultural sector, indazole compounds have been investigated for their use in pesticide development. The synthesis of indazole-based derivatives can lead to the creation of novel compounds with potential insecticidal or fungicidal properties, contributing to the protection of crops and yield enhancement .

Material Science: Organic Semiconductors

The structural motif of 4-Bromo-3-isopropyl-1H-indazole is of interest in material science for the development of organic semiconductors. These compounds can be used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are key components in the next generation of electronic devices .

Environmental Science: Pollutant Degradation

Research into the environmental applications of indazole derivatives includes their role in the degradation of pollutants. These compounds can be part of catalytic systems that help in breaking down toxic substances, thus mitigating environmental pollution .

Industrial Applications: Chemical Synthesis

Indazole derivatives, including 4-Bromo-3-isopropyl-1H-indazole, are valuable in industrial chemical synthesis. They serve as intermediates in the production of various chemicals and pharmaceuticals, showcasing their versatility and importance in industrial processes .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-Bromo-3-isopropyl-1H-indazole can be utilized in chromatographic analysis as a standard or reference compound. Its well-defined structure and properties make it suitable for use in method development and validation in high-performance liquid chromatography (HPLC) and other analytical techniques .

Biochemistry: Enzyme Inhibition

The indazole nucleus is structurally similar to many bioactive molecules, making it a candidate for enzyme inhibition studies. It can be used to design inhibitors for enzymes like proteases, which are involved in various biochemical pathways, including those related to diseases .

Pharmacology: Drug Discovery

Lastly, in pharmacology, 4-Bromo-3-isopropyl-1H-indazole is a key scaffold in drug discovery. Its modification leads to new compounds with potential therapeutic applications, such as kinase inhibitors or receptor modulators, which are essential for developing new treatments .

Safety and Hazards

4-Bromo-3-isopropyl-1H-indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-bromo-3-propan-2-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXVOZFTCDGRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699239
Record name 4-Bromo-3-(propan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-isopropyl-1H-indazole

CAS RN

693285-71-1
Record name 4-Bromo-3-(1-methylethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693285-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(propan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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